An In-Depth Technical Guide to Oxazole-2-carbaldehyde (CAS No. 65373-52-6)
An In-Depth Technical Guide to Oxazole-2-carbaldehyde (CAS No. 65373-52-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxazole-2-carbaldehyde, identified by the CAS number 65373-52-6, is a pivotal heterocyclic aldehyde that serves as a versatile building block in medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring a reactive aldehyde group appended to an electron-deficient oxazole ring, allows for a diverse range of chemical transformations. This reactivity makes it a valuable precursor for the synthesis of complex heterocyclic compounds with potential therapeutic applications, including antimicrobial and anticancer agents.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of Oxazole-2-carbaldehyde, along with detailed experimental protocols and characterization data to support its application in research and drug development.
Physicochemical Properties
Oxazole-2-carbaldehyde is a colorless liquid under standard conditions.[1] A summary of its key physicochemical properties is presented in Table 1. While some experimental data is available, certain properties are based on computational predictions.
Table 1: Physicochemical Properties of Oxazole-2-carbaldehyde
| Property | Value | Source |
| CAS Number | 65373-52-6 | [3] |
| Molecular Formula | C₄H₃NO₂ | [3] |
| Molecular Weight | 97.07 g/mol | [3] |
| Appearance | Colorless liquid | [1] |
| Purity | ≥ 97% (Assay) | [1] |
| Predicted Density | 1.3 ± 0.1 g/cm³ | |
| Predicted Boiling Point | 182.5 ± 23.0 °C at 760 mmHg | |
| Predicted Flash Point | 64.2 ± 22.6 °C |
Synthesis and Experimental Protocols
The synthesis of oxazole derivatives can be achieved through various established methods, including the Robinson-Gabriel, Fischer, and Van Leusen syntheses.[4][5] A common approach for the preparation of 2-substituted oxazoles involves the cyclization of α-haloketones with primary amides.[4]
General Synthetic Approach: Van Leusen Oxazole Synthesis
The Van Leusen reaction is a powerful method for the synthesis of oxazoles from aldehydes and Tosylmethylisocyanide (TosMIC).[6] This reaction proceeds via a [3+2] cycloaddition mechanism.[6]
Diagram 1: General Workflow for Van Leusen Oxazole Synthesis
Caption: A generalized workflow for the synthesis of oxazoles using the Van Leusen reaction.
Example Experimental Protocol: Synthesis of a 2,5-Disubstituted Oxazole
Materials:
-
2-Iodoacetamide
-
2-Bromo-1-(m-tolyl)ethan-1-one
-
Base (e.g., Potassium Carbonate)
-
Solvent (e.g., Dimethylformamide - DMF)
-
Silica Gel for column chromatography
-
Eluent (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
To a solution of 2-bromo-1-(m-tolyl)ethan-1-one (1.0 eq) in DMF, add 2-iodoacetamide (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture at a suitable temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 2,5-disubstituted oxazole.
Spectroscopic Characterization
The structural elucidation of Oxazole-2-carbaldehyde and its derivatives relies on standard spectroscopic techniques. Expected spectral data, based on the analysis of structurally similar compounds, are summarized in Table 2.[1]
Table 2: Expected Spectroscopic Data for Oxazole-2-carbaldehyde
| Technique | Expected Features |
| ¹H NMR | Aldehyde proton (CHO) signal in the downfield region (δ 9.5-10.5 ppm). Aromatic protons of the oxazole ring with characteristic splitting patterns. |
| ¹³C NMR | Carbonyl carbon of the aldehyde group (C=O) signal around δ 180-190 ppm. Signals corresponding to the carbon atoms of the oxazole ring system. |
| Infrared (IR) | Strong C=O stretching vibration for the aldehyde group around 1700 cm⁻¹. C=N and C-O stretching vibrations characteristic of the oxazole ring. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight. Characteristic fragmentation patterns involving the loss of CO and cleavage of the oxazole ring.[8] |
Diagram 2: Standard Workflow for Compound Characterization
Caption: A typical workflow for the purification and spectroscopic characterization of a synthesized organic compound.
Reactivity and Applications in Drug Development
The aldehyde functional group in Oxazole-2-carbaldehyde is a key site for its reactivity, participating in a variety of chemical transformations.[1]
Diagram 3: Reactivity of Oxazole-2-carbaldehyde
Caption: Major chemical transformations of the aldehyde group in Oxazole-2-carbaldehyde.
This versatile reactivity makes Oxazole-2-carbaldehyde a valuable intermediate for the synthesis of diverse heterocyclic scaffolds. The oxazole nucleus is a recognized "privileged structure" in medicinal chemistry, found in numerous compounds with a wide spectrum of biological activities, including:
-
Anticancer agents
-
Antimicrobial agents [2]
-
Anti-inflammatory agents
The aldehyde group serves as a handle to introduce various functionalities, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies in the drug discovery process.[6]
Biological Activity and Signaling Pathways
While specific studies on the biological activity and signaling pathway modulation of Oxazole-2-carbaldehyde are limited in the public domain, the broader class of oxazole derivatives has been extensively studied. Oxazole-containing compounds have been shown to interact with a variety of biological targets, including enzymes and receptors, leading to the modulation of cellular pathways.[2] For instance, certain oxazole derivatives have been identified as inhibitors of enzymes involved in cancer cell proliferation and as antimicrobial agents.[1] The specific biological effects are highly dependent on the substitution pattern of the oxazole ring. Further research is warranted to elucidate the specific biological targets and mechanisms of action for derivatives of Oxazole-2-carbaldehyde.
Conclusion
Oxazole-2-carbaldehyde is a key heterocyclic building block with significant potential in the fields of medicinal chemistry and materials science. Its straightforward reactivity, coupled with the established biological importance of the oxazole scaffold, makes it an attractive starting material for the synthesis of novel compounds with diverse therapeutic applications. This technical guide provides essential information for researchers and developers, though it highlights the need for more publicly available, detailed experimental data for this specific compound to fully unlock its potential in future research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]



